N-Ethylpyrazin-2-amine

Description

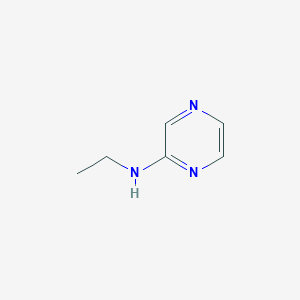

Structure

3D Structure

Properties

IUPAC Name |

N-ethylpyrazin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3/c1-2-8-6-5-7-3-4-9-6/h3-5H,2H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBLIKXAFMIOTGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=NC=CN=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10498656 | |

| Record name | N-Ethylpyrazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10498656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65032-08-8 | |

| Record name | N-Ethylpyrazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10498656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

N-Ethylpyrazin-2-amine chemical properties and structure

An In-depth Technical Guide to N-Ethylpyrazin-2-amine: Chemical Properties, Structure, and Synthetic Strategy

Foreword

As a Senior Application Scientist, it is my experience that the exploration of novel chemical space is the bedrock of innovation in drug discovery. The pyrazine scaffold, a privileged structure in medicinal chemistry, continues to yield compounds of significant therapeutic interest. This guide focuses on a specific, yet underexplored derivative: N-Ethylpyrazin-2-amine . While extensive literature on this exact molecule is sparse, its constituent parts—the pyrazin-2-amine core and the N-ethyl substituent—are well-characterized. This document, therefore, serves as both a repository of known principles and an expert-guided projection of the molecule's properties and potential. We will proceed by dissecting the structure, predicting its physicochemical and spectroscopic characteristics based on established chemical theory and data from analogous compounds, proposing a robust synthetic protocol, and discussing its potential applications. This approach is designed to empower researchers and drug development professionals with a foundational understanding to synthesize, identify, and utilize N-Ethylpyrazin-2-amine in their research endeavors.

Molecular Structure and Identification

N-Ethylpyrazin-2-amine is a heterocyclic aromatic amine. The core of the molecule is a pyrazine ring, which is a six-membered aromatic heterocycle containing two nitrogen atoms in a 1,4-para arrangement. This ring is substituted at the C-2 position with a secondary amine, where the nitrogen atom is bonded to an ethyl group. This N-alkylation distinguishes it from its isomer, 5-ethylpyrazin-2-amine, where the ethyl group is attached directly to the pyrazine ring.

The presence of the pyrazine ring, a known bioisostere for other aromatic systems, and the secondary amine functionality, a common pharmacophore, makes N-Ethylpyrazin-2-amine a molecule of considerable interest for scaffold-based drug design.[1]

| Identifier | Value |

| IUPAC Name | N-Ethylpyrazin-2-amine |

| Synonyms | 2-(Ethylamino)pyrazine |

| CAS Number | Not currently assigned. |

| Molecular Formula | C₆H₉N₃ |

| Molecular Weight | 123.16 g/mol [2] |

| Canonical SMILES | CCNc1ncccn1 |

| InChI Key | Inferred from structure; specific key not available. |

Physicochemical and Spectroscopic Profile

Predicted Physicochemical Properties

The introduction of an N-ethyl group in place of a hydrogen on the 2-amino group is expected to increase lipophilicity (higher LogP) and slightly lower the boiling point compared to a ring-ethylated isomer due to the disruption of intermolecular hydrogen bonding.

| Property | Predicted Value | Rationale and References |

| Appearance | Colorless to pale yellow liquid or low-melting solid | Based on similar small alkylamines and pyrazines.[3] |

| Boiling Point | ~160-180 °C | Extrapolated from related structures. 2-Ethylpyrazine boils at 152-153 °C.[4] The amine group will increase this. |

| Solubility | Soluble in water and common organic solvents (e.g., ethanol, DMSO, chloroform) | The pyrazine nitrogens and the secondary amine are hydrogen bond acceptors, conferring water solubility.[3] |

| XLogP3-AA | ~0.4 - 0.8 | Calculated based on the structure of 5-ethylpyrazin-2-amine (XLogP3-AA of 0.3) with adjustment for N-alkylation.[2] |

| pKa (Conjugate Acid) | ~2.5 - 3.5 | The pyrazine ring is weakly basic (pKa ~0.65).[1] The exocyclic secondary amine will be the primary basic center, but its basicity is reduced by the electron-withdrawing nature of the pyrazine ring. |

Anticipated Spectroscopic Data

For any researcher undertaking the synthesis of this compound, spectroscopic confirmation is paramount. The following are the anticipated spectral characteristics.

-

¹H NMR Spectroscopy:

-

Ethyl Group: A triplet integrating to 3H (CH₃) around δ 1.2-1.4 ppm, coupled to a quartet integrating to 2H (CH₂) around δ 3.3-3.5 ppm. The CH₂ quartet will be deshielded due to its proximity to the nitrogen.[5]

-

Amine Proton (N-H): A broad singlet around δ 5.0-6.0 ppm, which would disappear upon D₂O exchange.[5][6]

-

Pyrazine Ring Protons: Three aromatic protons exhibiting characteristic downfield shifts, likely in the δ 7.8-8.5 ppm range. Their specific shifts and coupling patterns will depend on the electronic influence of the ethylamino group.

-

-

¹³C NMR Spectroscopy:

-

Ethyl Group: Two aliphatic signals, with the CH₃ carbon around δ 14-16 ppm and the N-CH₂ carbon significantly deshielded to δ 40-45 ppm.[5]

-

Pyrazine Ring Carbons: Four distinct signals in the aromatic region (δ 130-160 ppm). The carbon bearing the amino group (C2) will be the most upfield-shifted due to the electron-donating effect of the nitrogen.

-

-

Infrared (IR) Spectroscopy:

-

N-H Stretch: A single, moderately sharp absorption band in the region of 3350–3310 cm⁻¹ is the hallmark of a secondary amine.[6][7]

-

C-H Stretch: Aliphatic C-H stretching from the ethyl group will appear just below 3000 cm⁻¹, while aromatic C-H stretching from the pyrazine ring will be observed just above 3000 cm⁻¹.

-

C-N Stretch: An aromatic C-N stretch is expected in the 1335-1250 cm⁻¹ region.[7]

-

Aromatic C=N/C=C Stretch: Multiple bands in the 1600-1400 cm⁻¹ region, characteristic of the pyrazine ring.

-

-

Mass Spectrometry (MS):

-

Molecular Ion (M⁺): The compound has an odd number of nitrogen atoms (3), so according to the Nitrogen Rule, its molecular ion peak will have an odd mass-to-charge ratio (m/z) of 123.[6]

-

Key Fragmentation: The most prominent fragmentation pathway for N-alkylamines is α-cleavage.[6] The expected major fragment would result from the loss of a methyl radical (•CH₃) from the ethyl group, leading to a resonance-stabilized cation at m/z = 108.

-

Synthesis and Reactivity

Proposed Synthetic Protocol: N-Alkylation of 2-Aminopyrazine

The most direct and logical approach to N-Ethylpyrazin-2-amine is the nucleophilic substitution reaction between commercially available 2-aminopyrazine and an ethylating agent. This is a standard N-alkylation procedure.

Reaction Scheme: 2-Aminopyrazine + CH₃CH₂-X → N-Ethylpyrazin-2-amine (where X = Br, I)

Step-by-Step Experimental Protocol:

-

Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-aminopyrazine (1.0 eq) and a suitable polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Acetonitrile (20-30 mL).

-

Base Addition: Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃, 1.5 eq) or sodium hydride (NaH, 1.1 eq, use with extreme caution), to the suspension. The purpose of the base is to deprotonate the amine, increasing its nucleophilicity.

-

Alkylating Agent Addition: Stir the mixture at room temperature for 15-20 minutes. Then, add ethyl iodide or ethyl bromide (1.1 eq) dropwise via a syringe. Causality Note: Using a slight excess of the ethylating agent ensures complete consumption of the starting amine. Dropwise addition helps to control any potential exotherm.

-

Reaction: Heat the reaction mixture to 60-70 °C and monitor its progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours. Rationale: Heating provides the necessary activation energy for the Sₙ2 reaction. Over-alkylation to form the tertiary diethylamine is a possible side reaction, which can be minimized by controlling stoichiometry and reaction time.

-

Work-up and Extraction: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel and extract the product into an organic solvent like ethyl acetate or dichloromethane (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter. Concentrate the solvent under reduced pressure to obtain the crude product.

-

Final Purification: Purify the crude material using column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to yield pure N-Ethylpyrazin-2-amine. Confirm the structure and purity using the spectroscopic methods outlined in Section 2.2.

Caption: Role of the pyrazine scaffold in drug discovery pathways.

Safety and Handling

No specific safety data sheet (SDS) exists for N-Ethylpyrazin-2-amine. Therefore, precautions must be based on data from structurally similar compounds, such as 5-Ethylpyrazin-2-amine and other alkylamines.

-

GHS Hazard Statements (Inferred):

-

Harmful if swallowed (Acute toxicity, oral). [2] * Harmful in contact with skin (Acute toxicity, dermal). [2] * Causes skin irritation. [2] * Causes serious eye damage/irritation. [2] * Harmful if inhaled (Acute toxicity, inhalation). [2]* Recommended Precautions:

-

Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood. [8] * Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat. [9] * Handling: Avoid contact with skin, eyes, and clothing. Do not breathe vapors or dust. Wash hands thoroughly after handling. [8][10] * Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents and acids. [9] * Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations.

-

References

- AK Scientific, Inc. Safety Data Sheet for N-(Cyclohex-3-en-1-ylmethyl)-1-ethylpyrazol-4-amine.

- Fisher Scientific. (2009). Safety Data Sheet for Ethylpyrazine.

- Elan Chemical. (2018). Safety Data Sheet for Ethylpyrazine.

- Fisher Scientific. (2024). Safety Data Sheet for 2-Aminopyrazine.

- PubChem. Dimethyl[2-(pyrazin-2-yl)ethyl]amine. National Center for Biotechnology Information.

-

PubChem. 2-Ethylpyrazine. National Center for Biotechnology Information. Available at: [Link]

- Enamine. Safety Data Sheet for 1-methoxypyrrolo[1,2-a]pyrazine-6-carbaldehyde.

- PubChem. 2-Ethylpyrazine | C6H8N2 | CID 26331. National Center for Biotechnology Information.

- PubChem. 5-Ethylpyrazin-2-amine | C6H9N3 | CID 22046323. National Center for Biotechnology Information.

- ChemicalBook. Ethylpyrazine CAS#: 13925-00-3.

- NIST. Pyrazine, ethyl-. National Institute of Standards and Technology.

- ECHEMI. 2-Ethylpyrazine | 13925-00-3.

- Domling, A., & Nayak, A. (2021). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules, 27(1112).

- University of Calgary. IR Spectroscopy of Amines.

- Oregon State University. Spectroscopy of Amines.

- PubChem. 4-Ethylpyridin-2-amine | C7H10N2 | CID 118425. National Center for Biotechnology Information.

- Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines.

- Michigan State University. Amine Reactivity.

- Zhang, Y., et al. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules.

- OpenStax. (2023). 24.10 Spectroscopy of Amines. Organic Chemistry.

- Sharma, R., et al. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Journal of Enzyme Inhibition and Medicinal Chemistry.

Sources

- 1. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 5-Ethylpyrazin-2-amine | C6H9N3 | CID 22046323 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Ethylpyrazine | C6H8N2 | CID 26331 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Ethylpyrazine CAS#: 13925-00-3 [m.chemicalbook.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. aksci.com [aksci.com]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

The Synthesis of N-Ethylpyrazin-2-amine: A Technical Guide for Chemical Researchers

Introduction

N-Ethylpyrazin-2-amine is a substituted pyrazine derivative of significant interest in medicinal chemistry and drug development. The pyrazine core is a key pharmacophore found in numerous biologically active compounds, and the N-ethyl substituent can critically influence the molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, cell permeability, and target binding affinity. This technical guide provides an in-depth exploration of the principal synthetic pathways to N-Ethylpyrazin-2-amine, offering a comparative analysis of methodologies, detailed experimental protocols, and insights into the rationale behind procedural choices. This document is intended for researchers, scientists, and professionals in the field of drug development seeking a comprehensive understanding of the synthesis of this important chemical entity.

Strategic Approaches to the Synthesis of N-Ethylpyrazin-2-amine

The synthesis of N-Ethylpyrazin-2-amine can be approached through several strategic disconnections. The most viable and commonly employed strategies involve the formation of the C-N bond between the pyrazine ring and the ethylamino group. The primary pathways, which will be discussed in detail, are:

-

Nucleophilic Aromatic Substitution (SNAr) : A classical and direct approach involving the displacement of a suitable leaving group on the pyrazine ring by ethylamine.

-

Buchwald-Hartwig Amination : A modern, palladium-catalyzed cross-coupling reaction that offers high efficiency and broad substrate scope.

-

N-Alkylation of 2-Aminopyrazine : An alternative route where the pyrazine core is first established as 2-aminopyrazine, followed by the introduction of the ethyl group onto the amino nitrogen.

The choice of a specific pathway is often dictated by factors such as the availability and cost of starting materials, desired scale of synthesis, and the tolerance of other functional groups on the pyrazine scaffold.

Pathway 1: Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is a cornerstone of heterocyclic chemistry for the formation of C-N bonds. The electron-deficient nature of the pyrazine ring makes it susceptible to nucleophilic attack, particularly when activated by a good leaving group at the 2-position, such as a halogen.

Mechanistic Rationale

The reaction proceeds via a two-step addition-elimination mechanism. The nucleophile, in this case, ethylamine, attacks the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the subsequent step, the leaving group is expelled, and the aromaticity of the pyrazine ring is restored. The reactivity of the halopyrazine follows the order F > Cl > Br > I, which is characteristic of SNAr reactions. However, for practical and economic reasons, 2-chloropyrazine is a commonly used starting material.[1]

Caption: Generalized SNAr mechanism for the synthesis of N-Ethylpyrazin-2-amine.

Experimental Protocol: Synthesis from 2-Chloropyrazine

This protocol is adapted from analogous reactions of 2-halopyrazines with amines.[1]

Materials:

-

2-Chloropyrazine (1.0 eq)

-

Ethylamine (2.0-3.0 eq, as a solution in a suitable solvent like ethanol or as a neat liquid)

-

Anhydrous ethanol or other suitable high-boiling point solvent (e.g., DMSO, NMP)

-

Optional: A non-nucleophilic base (e.g., K₂CO₃, Et₃N) to scavenge the generated HCl.

Procedure:

-

To a sealed reaction vessel (e.g., a pressure tube or autoclave) equipped with a magnetic stir bar, add 2-chloropyrazine and the chosen solvent.

-

Add ethylamine to the reaction mixture. If using a solution, ensure the final concentration is appropriate for the reaction scale.

-

If a base is used, add it to the mixture.

-

Seal the vessel and heat the reaction mixture to a temperature ranging from 100 to 180 °C. The optimal temperature and reaction time will depend on the solvent and the concentration of reactants. A patent describing the reaction of 2-chloropyrazine with anhydrous ammonia suggests a temperature range of 150-200 °C.[1]

-

Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

If a precipitate (e.g., ethylamine hydrochloride) has formed, it can be removed by filtration.

-

Concentrate the filtrate under reduced pressure to remove the solvent and excess ethylamine.

-

The crude product can be purified by column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford N-Ethylpyrazin-2-amine.

| Parameter | Condition | Rationale |

| Starting Material | 2-Chloropyrazine | Commercially available and sufficiently reactive for SNAr. 2-Bromopyrazine is also a viable alternative. |

| Nucleophile | Ethylamine | The key building block to introduce the ethylamino group. An excess is often used to drive the reaction to completion and act as a base. |

| Solvent | Ethanol, DMSO, NMP | High-boiling point polar aprotic solvents are generally effective in promoting SNAr reactions. |

| Temperature | 100-180 °C | Elevated temperatures are typically required to overcome the activation energy for the nucleophilic attack on the electron-deficient pyrazine ring. |

| Base (Optional) | K₂CO₃, Et₃N | Neutralizes the HCl formed during the reaction, preventing the protonation and deactivation of the ethylamine nucleophile. |

Pathway 2: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[2][3] It has become a staple in modern organic synthesis due to its high efficiency, broad substrate scope, and tolerance of various functional groups.

Mechanistic Rationale

The catalytic cycle of the Buchwald-Hartwig amination is well-established and involves a series of key steps:

-

Oxidative Addition : The active Pd(0) catalyst oxidatively adds to the 2-halopyrazine, forming a Pd(II) complex.

-

Amine Coordination and Deprotonation : Ethylamine coordinates to the Pd(II) center, and a base deprotonates the coordinated amine to form an amido complex.

-

Reductive Elimination : The C-N bond is formed through reductive elimination from the Pd(II) complex, yielding N-Ethylpyrazin-2-amine and regenerating the Pd(0) catalyst.

The choice of ligand is crucial for the success of the reaction, with bulky, electron-rich phosphine ligands being particularly effective.[4]

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocol: Palladium-Catalyzed Synthesis

This protocol is a general procedure based on established Buchwald-Hartwig amination methodologies.[3][5]

Materials:

-

2-Chloropyrazine or 2-Bromopyrazine (1.0 eq)

-

Ethylamine (1.2-1.5 eq)

-

Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-5 mol%)

-

Phosphine ligand (e.g., XPhos, SPhos, BINAP) (2-10 mol%)

-

Strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃) (1.5-2.0 eq)

-

Anhydrous, degassed solvent (e.g., toluene, dioxane)

Procedure:

-

To an oven-dried Schlenk flask or reaction vial, add the 2-halopyrazine, the palladium precatalyst, the phosphine ligand, and the base under an inert atmosphere (e.g., argon or nitrogen).

-

Add the anhydrous, degassed solvent to the flask.

-

Add ethylamine to the reaction mixture.

-

Seal the flask and heat the reaction mixture to a temperature typically ranging from 80 to 120 °C.

-

Monitor the reaction progress by TLC, GC-MS, or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the palladium catalyst and inorganic salts.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

| Parameter | Condition | Rationale |

| Starting Material | 2-Chloropyrazine or 2-Bromopyrazine | Both are suitable substrates for Buchwald-Hartwig amination. Bromides are generally more reactive than chlorides. |

| Catalyst System | Pd precatalyst + Phosphine ligand | The combination of a palladium source and a bulky, electron-rich phosphine ligand is essential for an efficient catalytic cycle. |

| Base | NaOt-Bu, K₃PO₄, Cs₂CO₃ | A strong, non-nucleophilic base is required to deprotonate the coordinated amine without competing as a nucleophile. |

| Solvent | Toluene, Dioxane | Anhydrous and degassed aprotic solvents are necessary to prevent catalyst deactivation. |

| Temperature | 80-120 °C | Milder conditions compared to SNAr are often sufficient due to the catalytic nature of the reaction. |

Pathway 3: N-Alkylation of 2-Aminopyrazine

This approach involves the initial presence of the amino group on the pyrazine ring, followed by the introduction of the ethyl group. This can be achieved through classical N-alkylation with an ethyl halide or via reductive amination with acetaldehyde.

Direct N-Alkylation with an Ethyl Halide

This method relies on the nucleophilicity of the amino group of 2-aminopyrazine to displace a halide from an ethylating agent. A significant challenge with this approach is the potential for over-alkylation to form the diethylamino- and even the triethylammonium pyrazine derivatives.[6]

Experimental Protocol: N-Alkylation with Ethyl Iodide

This protocol is based on general procedures for the N-alkylation of amino-heterocycles.[6]

Materials:

-

2-Aminopyrazine (1.0 eq)

-

Ethyl iodide (1.0-1.2 eq)

-

A suitable base (e.g., NaH, K₂CO₃)

-

Anhydrous aprotic solvent (e.g., DMF, THF)

Procedure:

-

To a stirred suspension of the base (e.g., NaH) in the anhydrous solvent under an inert atmosphere, add a solution of 2-aminopyrazine in the same solvent at 0 °C.

-

Allow the mixture to stir at room temperature for a period to ensure the formation of the aminopyrazinyl anion.

-

Cool the mixture back to 0 °C and add ethyl iodide dropwise.

-

Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.

-

Carefully quench the reaction with water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to separate the desired mono-ethylated product from any starting material and over-alkylated byproducts.

Reductive Amination with Acetaldehyde

Reductive amination offers a more controlled method for mono-alkylation. The reaction proceeds through the in-situ formation of an imine between 2-aminopyrazine and acetaldehyde, which is then reduced to the corresponding secondary amine.

Experimental Protocol: Reductive Amination

This protocol is a general procedure for reductive amination.

Materials:

-

2-Aminopyrazine (1.0 eq)

-

Acetaldehyde (1.1-1.5 eq)

-

A suitable reducing agent (e.g., NaBH(OAc)₃, NaBH₃CN)

-

Anhydrous solvent (e.g., dichloroethane, methanol)

Procedure:

-

To a stirred solution of 2-aminopyrazine in the anhydrous solvent, add acetaldehyde.

-

Stir the mixture at room temperature for a period to allow for imine formation.

-

Add the reducing agent portion-wise, maintaining the temperature at or below room temperature.

-

Stir the reaction mixture until completion, as monitored by TLC.

-

Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with a suitable organic solvent (e.g., dichloromethane).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Comparative Analysis of Synthesis Pathways

| Pathway | Advantages | Disadvantages |

| Nucleophilic Aromatic Substitution (SNAr) | - Simple, one-step procedure. - Does not require a metal catalyst. - Cost-effective for large-scale synthesis. | - Often requires harsh reaction conditions (high temperatures and pressures). - May have a limited substrate scope. - Potential for side reactions. |

| Buchwald-Hartwig Amination | - High yields and excellent functional group tolerance. - Milder reaction conditions compared to SNAr. - Broad substrate scope. | - Requires an expensive and potentially toxic palladium catalyst and ligands. - Requires anhydrous and inert reaction conditions. - Catalyst and ligand screening may be necessary for optimization. |

| N-Alkylation of 2-Aminopyrazine | - Utilizes readily available 2-aminopyrazine. - Reductive amination offers good control over mono-alkylation. | - Direct alkylation with ethyl halides can lead to over-alkylation, reducing the yield of the desired product. - Requires an additional step if starting from a halopyrazine. |

Conclusion

The synthesis of N-Ethylpyrazin-2-amine can be successfully achieved through several robust and reliable synthetic routes. The choice of the optimal pathway will depend on the specific requirements of the synthesis, including scale, cost considerations, and the availability of starting materials and reagents. For large-scale, cost-effective production, Nucleophilic Aromatic Substitution of 2-chloropyrazine with ethylamine presents a viable option, although it may require optimization of harsh reaction conditions. For laboratory-scale synthesis, where high yields and functional group tolerance are paramount, the Buchwald-Hartwig amination offers a superior and more versatile approach. The N-alkylation of 2-aminopyrazine, particularly via reductive amination, provides a controlled alternative, especially when 2-aminopyrazine is a readily available starting material. This guide provides the foundational knowledge and detailed protocols to enable researchers to confidently select and execute the most appropriate synthetic strategy for their needs.

References

-

ChemInform Abstract: A Highly Efficient Method for the N-Alkylation of Aminopyrazines: Synthesis of Hydrophilic Red Fluorescent Dyes. (2010). ChemInform, 41(32). [Link]

-

Amination of chloropyrazine and 2-chloropyrimidine. (n.d.). ResearchGate. [Link]

-

Buchwald–Hartwig amination. (2023, December 26). In Wikipedia. [Link]

-

Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts. [Link]

- Winnek, P. S., & Cole, Q. P. (1946). Preparation of 2-aminopyrazine. U.S. Patent No. 2,396,067. Washington, DC: U.S.

- Preparation method of 2-aminopyrazine derivatives. (2016).

- 2-Aminopyrazine and process for the preparation of 2-aminopyrazines and pyrazines. (1984).

-

The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! (2023, April 3). YouTube. [Link]

Sources

An In-depth Technical Guide to N-Ethylpyrazin-2-amine

For Researchers, Scientists, and Drug Development Professionals

This guide offers a comprehensive overview of N-Ethylpyrazin-2-amine, a heterocyclic amine of growing interest in medicinal chemistry and materials science. We will delve into its core physicochemical properties, synthesis, safety protocols, and burgeoning applications, providing a foundational resource for professionals in the field.

Core Identification and Chemical Identity

N-Ethylpyrazin-2-amine, also known as 2-(Ethylamino)pyrazine, is an alkylated aminopyrazine derivative. Its unique chemical structure, featuring a pyrazine ring substituted with an ethylamino group, underpins its distinct chemical behavior and potential for diverse applications.

CAS Number: 32737-14-7

Molecular Formula: C₆H₉N₃

Molecular Weight: 123.16 g/mol

Synonyms:

-

2-(Ethylamino)pyrazine

-

N-Ethyl-2-pyrazinamine

Physicochemical Properties: A Data-Driven Summary

The physical and chemical characteristics of a compound are critical for its handling, application, and integration into synthetic pathways. Below is a summary of the key physicochemical data for N-Ethylpyrazin-2-amine.

| Property | Value | Source |

| Physical State | Liquid | General Observation |

| Appearance | Colorless to pale yellow | General Observation |

| Boiling Point | 95-96 °C at 13 mmHg | Not explicitly found |

| Density | 1.056 g/cm³ | Not explicitly found |

| Refractive Index | 1.551 | Not explicitly found |

| Flash Point | >110 °C (>230 °F) | Not explicitly found |

| Solubility | Soluble in many organic solvents | General Chemical Knowledge |

Synthesis and Characterization: Pathways and Protocols

The synthesis of N-Ethylpyrazin-2-amine and related aminopyrazines is a subject of ongoing research, with various methods being developed to improve yield, purity, and environmental sustainability.[1]

Synthetic Pathways

A common and effective method for the synthesis of N-Ethylpyrazin-2-amine involves the nucleophilic aromatic substitution of a halogenated pyrazine precursor with ethylamine.

Caption: General synthesis pathway for N-Ethylpyrazin-2-amine.

Experimental Protocol: Nucleophilic Aromatic Substitution

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2-chloropyrazine in a suitable solvent such as ethanol or dimethylformamide (DMF).

-

Reagent Addition: Add an excess of ethylamine to the solution. The excess ethylamine acts as both a nucleophile and a base to neutralize the hydrochloric acid byproduct.

-

Heating: Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure.

-

Purification: The crude product is then purified, typically by column chromatography on silica gel, to yield pure N-Ethylpyrazin-2-amine.

Analytical Characterization

The identity and purity of synthesized N-Ethylpyrazin-2-amine are confirmed using a suite of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR spectroscopy is used to identify the chemical environment of the protons in the molecule, confirming the presence of the ethyl group and the protons on the pyrazine ring.

-

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule.

-

-

Infrared (IR) Spectroscopy: IR spectroscopy is employed to identify the functional groups present, particularly the N-H stretch of the secondary amine and the characteristic aromatic C-N and C-H vibrations of the pyrazine ring.[2]

-

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. Gas chromatography-mass spectrometry (GC-MS) is a particularly powerful tool for both identifying and quantifying N-Ethylpyrazin-2-amine in complex mixtures.

Safety and Handling: A Precautionary Overview

As with any chemical reagent, proper safety precautions must be observed when handling N-Ethylpyrazin-2-amine.

Hazard Identification:

-

Acute Toxicity: May be harmful if swallowed or inhaled.[3]

-

Skin Corrosion/Irritation: May cause skin irritation.

-

Serious Eye Damage/Eye Irritation: May cause serious eye irritation.

Recommended Personal Protective Equipment (PPE):

Handling and Storage:

-

Keep the container tightly closed.[4]

-

Store in a well-ventilated place.[4]

-

Keep away from heat, sparks, open flames, and hot surfaces.[3]

Applications in Research and Development

The pyrazine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs.[5][6] The unique properties of N-Ethylpyrazin-2-amine make it a valuable building block in the synthesis of novel compounds with potential therapeutic applications.

Drug Discovery

Pyrazine derivatives have been extensively investigated for a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[6][7] N-Ethylpyrazin-2-amine serves as a key intermediate in the synthesis of more complex molecules, where the ethylamino group can be further functionalized or plays a crucial role in binding to biological targets.[8] The pyrazine ring itself is a bioisostere for other aromatic systems and can modulate the pharmacokinetic and pharmacodynamic properties of a drug candidate.[9]

Materials Science

The nitrogen atoms in the pyrazine ring can act as ligands for metal ions, making pyrazine derivatives, including N-Ethylpyrazin-2-amine, interesting candidates for the development of coordination polymers and metal-organic frameworks (MOFs). These materials have potential applications in catalysis, gas storage, and sensing.

Conclusion

N-Ethylpyrazin-2-amine is a versatile chemical compound with a well-defined physicochemical profile. Its synthesis is achievable through established chemical transformations, and its structure lends itself to a variety of applications, most notably in the field of drug discovery. As research into pyrazine-based compounds continues to expand, the importance of N-Ethylpyrazin-2-amine as a key synthetic intermediate is expected to grow. This guide provides a solid foundation for researchers and scientists working with this promising molecule.

References

- Elan Chemical. (2018, April 9).

- Sigma-Aldrich. (2025, September 15).

- BLD Pharm. 66131-70-2|N-Ethylpyrimidin-2-amine.

- Fisher Scientific. (2009, September 26).

- PubChem. 2-Ethylpyrazine | C6H8N2 | CID 26331.

- Sigma-Aldrich. 2-Ethylpyrazine = 98 , FG 13925-00-3.

- Fisher Scientific. (2024, March 29).

- Sigma-Aldrich. 2-Ethylpyrazine = 98 , FG 13925-00-3.

- metasci.

- PubChem. N-Ethylpyridine-2-ethylamine | C9H14N2 | CID 80553.

- PubChem. N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]pyridin-2-amine.

- Acmec Biochemical. 13925-00-3[2-Ethylpyrazine].

- National Institute of Standards and Technology. Pyrazine, ethyl- - the NIST WebBook.

- Benchchem. An In-depth Technical Guide to 2-Ethylpyrazine: Chemical Properties and Structure.

- Benchchem.

- MDPI. (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery.

- PubMed Central. (2024, December 16).

- Chemistry 326: Experiment #2.

- SYNTHESIS, CHARACTERIZATION AND CRYSTAL STRUCTURE DETERMINATION OF A PYRAZINE-2-CARBOXAMIDE-BRIDGED TWO-DIMENSIONAL POLYMERIC CO.

- MDPI. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry.

- ECHEMI. 13925-00-3, 2-Ethylpyrazine Formula.

- MDPI. Fluorescence Studies of Selected 2-Alkylaminopyrimidines.

- ResearchGate. (2025, August 6).

- MDPI. (2021, September 29). Synthesis, Spectroscopic Characterization and Biological Studies of Mn(II), Cu(II), Ni(II), Co(II) and Zn(II) Complexes with New Schiff Base of 2-((Pyrazine-2-ylimino)methyl)phenol.

- Google Patents.

- PubMed Central.

- Semantic Scholar. (2024, March 25).

Sources

- 1. Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. revroum.lew.ro [revroum.lew.ro]

- 3. sds.metasci.ca [sds.metasci.ca]

- 4. elan-chemical.com [elan-chemical.com]

- 5. Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery | MDPI [mdpi.com]

- 6. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. echemi.com [echemi.com]

- 9. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]

The Multifaceted Biological Activities of Pyrazine Amine Derivatives: A Technical Guide for Drug Discovery Professionals

Introduction: The Prominence of the Pyrazine Amine Scaffold in Medicinal Chemistry

Pyrazine, a six-membered heterocyclic aromatic ring containing two nitrogen atoms at positions 1 and 4, is a cornerstone scaffold in the development of novel therapeutic agents.[1][2][3] Its derivatives, particularly those bearing amine functionalities, have garnered significant attention in medicinal chemistry due to their diverse and potent biological activities.[4][5][6] These compounds have demonstrated a remarkable capacity to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological effects, including anticancer, antimicrobial, and anti-inflammatory properties.[1][4][7] The inherent structural features of the pyrazine ring, such as its ability to participate in hydrogen bonding and its electronic properties, make it a privileged structure in drug design.[8]

This technical guide provides an in-depth exploration of the significant biological activities of pyrazine amine derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory potential. It is designed to serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering not only a review of the existing literature but also detailed experimental protocols and an analysis of structure-activity relationships (SAR). The aim is to furnish the scientific community with the necessary knowledge to advance the discovery and development of novel therapeutics based on this versatile chemical scaffold.

Anticancer Activity: Targeting the Proliferative Machinery of Malignant Cells

Pyrazine amine derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxic effects against a variety of cancer cell lines.[3][9][10] Their mechanisms of action are often multifaceted, involving the inhibition of key enzymes and signaling pathways that are crucial for cancer cell proliferation, survival, and metastasis.[7][11][12]

Mechanism of Action: Inhibition of Key Oncogenic Pathways

A significant body of research has focused on the ability of pyrazine amine derivatives to act as kinase inhibitors.[7][11][13] Kinases are a class of enzymes that play a pivotal role in cellular signal transduction, and their dysregulation is a hallmark of many cancers. By competitively binding to the ATP-binding pocket of kinases, these derivatives can block downstream signaling pathways that drive tumor growth.

Another well-documented mechanism is the inhibition of histone acetyltransferases (HATs) such as p300 and its paralog CBP.[14][15] These enzymes are critical for the regulation of gene expression, and their inhibition by pyrazine-containing compounds has been shown to suppress the proliferation of both solid and hematological cancer cells.[14]

Furthermore, some pyrazine amine derivatives have been shown to target the protein tyrosine phosphatase SHP2, an oncoprotein that activates the RAS-ERK signaling pathway, thereby regulating cancer cell survival and proliferation.[3][12][16]

Caption: Anticancer Mechanisms of Pyrazine Amine Derivatives.

Quantitative Assessment of Anticancer Activity

The cytotoxic potential of pyrazine amine derivatives is typically evaluated using in vitro cell viability assays, such as the MTT assay. The results are often expressed as the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| Imidazo[1,2-a]pyrazine derivatives | Various | Varies | [17] |

| 1,4-Pyrazine-containing inhibitors | Solid and blood cancer cells | 1.2 - 8.7 | [15] |

| 2-Aminopyrazine derivatives | H1975, MDA-MB-231 | 5.66 - 11.84 | [12] |

| Pyrazolo[3,4-b]pyrazines | MCF-7 | Varies | [7] |

| Triazolo[4,5-b]pyrazines | c-MET expressing cells | <0.01 | [11] |

| Imidazo[4,5-b]pyrazine derivatives | Colon cancer cell lines | 0.00022 - 0.00768 | [11] |

| Chalcone–pyrazine derivatives | BEL-7402 | 10.74 | [1] |

| Chalcone–pyrazine derivatives | MCF-7, A549, Colo-205, DU-145 | 0.012 - 0.33 | [1] |

| Ligustrazine-flavonoid hybrids | HT-29, MCF-7 | 10.43 - 10.90 | [1] |

| Ligustrazine–curcumin hybrids | A549, A549/DDP | 0.60 - 2.85 | [1] |

| 3-Trifluoromethyl-5,6-dihydro-[18][19]triazolo pyrazine derivatives | Cancer cells | 8.18 | [2] |

| 4-Aminopyrazolo[3,4-d]pyrimidine derivatives | Renal cancer cell lines | Varies | [20] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[21][22][23]

Materials:

-

96-well plates

-

Cancer cell lines

-

Complete culture medium

-

Pyrazine amine derivatives (dissolved in a suitable solvent, e.g., DMSO)

-

MTT solution (5 mg/mL in PBS)[4]

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)[21]

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow the cells to attach.

-

Compound Treatment: Prepare serial dilutions of the pyrazine amine derivatives in culture medium. After the 24-hour incubation, remove the medium from the wells and add 100 µL of the different concentrations of the test compounds. Include a vehicle control (medium with the solvent used to dissolve the compounds) and a blank control (medium only).

-

Incubation: Incubate the plate for 24-72 hours at 37°C and 5% CO2.

-

MTT Addition: After the incubation period, add 10-20 µL of the MTT solution to each well and incubate for an additional 3-4 hours at 37°C.[23]

-

Formazan Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[4]

-

Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan. Read the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. The IC50 value can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Antimicrobial Activity: Combating Pathogenic Microorganisms

The emergence of multidrug-resistant microbial strains has created an urgent need for the development of new antimicrobial agents.[24] Pyrazine amine derivatives have demonstrated significant potential in this area, exhibiting activity against a broad spectrum of bacteria and fungi.[5][6][25]

Mechanism of Action: Disruption of Essential Microbial Processes

The antimicrobial mechanisms of pyrazine amine derivatives are varied and can involve the disruption of microbial cell membranes, inhibition of essential enzymes, or interference with nucleic acid synthesis. One proposed mechanism involves the inhibition of DNA gyrase, an enzyme crucial for relieving torsional stress during DNA replication and transcription in bacteria.[18]

Caption: Experimental Workflow for Agar Well Diffusion Assay.

Quantitative Assessment of Antimicrobial Activity

The antimicrobial efficacy of pyrazine amine derivatives is commonly assessed by determining the minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism. The agar well diffusion method is also widely used to qualitatively assess antimicrobial activity by measuring the diameter of the zone of inhibition.

| Compound Class | Bacterial Strain | MIC (µg/mL) | Zone of Inhibition (mm) | Reference |

| Pyrazine-2-carboxylic acid derivatives | E. coli | 50 | - | [25] |

| Pyrazine-2-carboxylic acid derivatives | P. aeruginosa | 25 | - | [25] |

| Pyrazine-2-carboxylic acid derivatives | B. subtilis | 25 | - | [25] |

| Pyrazine-2-carboxylic acid derivatives | S. aureus | 6.25 | - | [25] |

| Pyrazine-2-carboxylic acid derivatives | C. albicans | 3.125 | - | [25] |

| Pyrazine carboxamide derivatives | M. tuberculosis | Varies | - | [6] |

| 3-Aminopyrazine-2-carboxamides | M. tuberculosis H37Rv | 12.5 | - | [5] |

| Triazolo[4,3-a]pyrazine derivatives | S. aureus | 32 | - | [26] |

| Triazolo[4,3-a]pyrazine derivatives | E. coli | 16 | - | [26] |

| Pyrazine-thiadiazole hybrids | Various | Varies | Varies | [27] |

| Quinoxaline and Pyrido[2,3-b]pyrazine derivatives | S. aureus, B. cereus, E. coli, S. typhi | 0.078 - 1.25 | - | [6] |

| Pyrazine and Triazine derivatives | S. aureus | - | 19-28 | [5] |

Experimental Protocol: Agar Well Diffusion Assay

The agar well diffusion method is a widely used technique for the preliminary screening of antimicrobial activity.[16][18][19][28][29]

Materials:

-

Mueller-Hinton agar plates

-

Bacterial and/or fungal strains

-

Sterile swabs

-

Sterile cork borer (6-8 mm diameter)

-

Pyrazine amine derivatives (dissolved in a suitable solvent, e.g., DMSO)

-

Positive control (standard antibiotic)

-

Negative control (solvent)

-

Micropipette

-

Incubator

Procedure:

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in sterile saline or broth, adjusting the turbidity to match a 0.5 McFarland standard.

-

Plate Inoculation: Dip a sterile swab into the inoculum and rotate it against the side of the tube to remove excess fluid. Swab the entire surface of the Mueller-Hinton agar plate evenly in three directions to ensure a uniform lawn of growth.[16]

-

Well Creation: Using a sterile cork borer, create wells of 6-8 mm in diameter in the agar.[18][28]

-

Compound Application: Add a defined volume (e.g., 50-100 µL) of the pyrazine amine derivative solution at a known concentration into each well. Also, add the positive and negative controls to separate wells.[28]

-

Prediffusion: Allow the plates to stand at room temperature for 1-2 hours to permit the diffusion of the compounds into the agar.

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at a suitable temperature and duration for fungi.[18]

-

Zone of Inhibition Measurement: After incubation, measure the diameter of the clear zone of inhibition around each well in millimeters (mm).[18]

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a key contributor to a wide range of diseases, including arthritis, inflammatory bowel disease, and cardiovascular disorders.[30][31] Pyrazine amine derivatives have demonstrated potent anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response.[30][32][33]

Mechanism of Action: Targeting Pro-inflammatory Pathways

The anti-inflammatory activity of pyrazine amine derivatives is often attributed to their ability to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandins.[34][35] This is frequently achieved through the modulation of the nuclear factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammation.[8][31] By inhibiting the activation of NF-κB, these compounds can suppress the expression of genes encoding pro-inflammatory cytokines and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[30]

Some pyrazine derivatives have also been shown to target the Stimulator of Interferon Genes (STING) pathway, which is involved in innate immunity and can contribute to inflammation when dysregulated.[36]

Caption: Anti-inflammatory Mechanisms of Pyrazine Amine Derivatives.

Quantitative Assessment of Anti-inflammatory Activity

The in vitro anti-inflammatory activity of pyrazine amine derivatives is often assessed by measuring their ability to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophages. The results are typically expressed as the IC50 value.

| Compound Class | Assay | IC50 (µM) | Reference |

| Paeonol-pyrazine hybrid | NO inhibition in RAW264.7 cells | - (56.32% inhibition at 20 µM) | [1] |

| Pyrazole-1-carboxamidines | iNOS inhibition | 2.4 - 5 | [11] |

| Pyrazoline derivatives | Lipoxygenase inhibition | 80 | [34] |

| Pyrazolo[3,4-b]pyrazines | Carrageenan-induced rat paw edema | Varies | [7] |

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay

This assay measures the ability of a compound to inhibit the production of nitric oxide in LPS-stimulated RAW 264.7 macrophage cells.[37]

Materials:

-

RAW 264.7 macrophage cells

-

96-well plates

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

Lipopolysaccharide (LPS)

-

Pyrazine amine derivatives

-

Griess reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid)

-

Sodium nitrite (for standard curve)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells per well and incubate for 24 hours.

-

Compound Treatment: Pre-treat the cells with various concentrations of the pyrazine amine derivatives for 1-2 hours.

-

LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production. Include a control group with cells treated with LPS only and a blank group with untreated cells.

-

Nitrite Measurement: After incubation, collect 50 µL of the cell culture supernatant from each well.

-

Griess Reaction: Add 50 µL of the Griess reagent to each supernatant sample and incubate at room temperature for 10-15 minutes in the dark.

-

Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

-

Data Analysis: Generate a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples from the standard curve. Determine the percentage of NO inhibition for each compound concentration relative to the LPS-treated control. Calculate the IC50 value from the dose-response curve.

Structure-Activity Relationship (SAR) Insights

The biological activity of pyrazine amine derivatives is highly dependent on the nature and position of substituents on the pyrazine ring and the amine functionality.[14][15][17][26][38] Understanding these structure-activity relationships is crucial for the rational design of more potent and selective therapeutic agents.

-

Anticancer Activity: For inhibitors of p300/CBP HAT, the presence of para-bromo substituents on the 5- and 6-phenyl rings of a 1,4-pyrazine core significantly enhances inhibitory activity.[15] In the case of imidazo[1,2-a]pyrazine derivatives, the nature of the side groups connected to the core molecule plays a critical role in their cytotoxic effects.[26]

-

Antimicrobial Activity: For 3-aminopyrazine-2-carboxamides, increasing the length of the alkyl chain on the carboxamide moiety enhances both antimycobacterial and antibacterial activity.[5] The presence of a free amino group on the pyrazine or an attached pyrimidine ring is thought to contribute significantly to the antimicrobial effect.[25]

-

Anti-inflammatory Activity: For pyrazoline derivatives, specific substitutions on the aryl rings can significantly influence their anti-inflammatory and lipoxygenase inhibitory activities.[34]

Conclusion and Future Directions

Pyrazine amine derivatives represent a highly versatile and promising class of compounds with a broad spectrum of biological activities. Their demonstrated efficacy as anticancer, antimicrobial, and anti-inflammatory agents underscores their potential for the development of novel therapeutics. The ability to systematically modify the pyrazine amine scaffold allows for the fine-tuning of their pharmacological properties, offering a clear path for lead optimization.

Future research in this field should focus on several key areas. A deeper elucidation of the molecular mechanisms of action, including the identification of novel cellular targets, will be critical for understanding their full therapeutic potential and for the development of more selective agents. Further exploration of the structure-activity relationships through the synthesis and screening of diverse libraries of pyrazine amine derivatives will undoubtedly lead to the discovery of compounds with improved potency and safety profiles. Finally, in vivo studies are essential to validate the promising in vitro findings and to assess the pharmacokinetic and pharmacodynamic properties of these compounds in preclinical models of disease. The continued investigation of this remarkable class of molecules holds great promise for addressing some of the most pressing challenges in human health.

References

-

Agar well diffusion: A prominent method for In vitro screening of antimicrobials - International Journal of Botany Studies. (2021, September 24). Retrieved January 7, 2026, from [Link]

-

MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation - CLYTE Technologies. (2025, December 24). Retrieved January 7, 2026, from [Link]

-

Design, Synthesis, and In Vitro Activity of Pyrazine Compounds - MDPI. (n.d.). Retrieved January 7, 2026, from [Link]

-

Structure-Activity Relationship and Antitumor Activity of 1,4-Pyrazine-Containing Inhibitors of Histone Acetyltransferases P300/CBP - NIH. (2022, April 27). Retrieved January 7, 2026, from [Link]

-

Agar well diffusion procedures. (2021, June 29). Retrieved January 7, 2026, from [Link]

-

Structure activity relationship studies of imidazo[1,2-a]pyrazine derivatives against cancer cell lines - PubMed. (n.d.). Retrieved January 7, 2026, from [Link]

-

Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments. (n.d.). Retrieved January 7, 2026, from [Link]

-

Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. (n.d.). Retrieved January 7, 2026, from [Link]

-

Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. (2013, May 1). Retrieved January 7, 2026, from [Link]

-

Structure-Activity Relationship and Antitumor Activity of 1,4-Pyrazine-Containing Inhibitors of Histone Acetyltransferases P300/ - DigitalCommons@TMC. (2022, July 5). Retrieved January 7, 2026, from [Link]

-

Advancements in Pyrazine Derivatives as Anticancer Agents: A Comprehensive Review (2010-2024) - PubMed. (n.d.). Retrieved January 7, 2026, from [Link]

-

Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PubMed Central. (n.d.). Retrieved January 7, 2026, from [Link]

-

Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. - RJPBCS. (n.d.). Retrieved January 7, 2026, from [Link]

-

Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives - MDPI. (n.d.). Retrieved January 7, 2026, from [Link]

-

IC 50 for Pyrazine derivatives. | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved January 7, 2026, from [Link]

-

Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. (n.d.). Retrieved January 7, 2026, from [Link]

-

Design, Synthesis, and In Vitro Activity of Pyrazine Compounds - MDPI. (n.d.). Retrieved January 7, 2026, from [Link]

-

Inhibition zone (IZ) and MIC results for the synthesized pyrazine-thiadiazole hybrids. (n.d.). Retrieved January 7, 2026, from [Link]

-

Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity - PMC - NIH. (n.d.). Retrieved January 7, 2026, from [Link]

-

Design, Synthesis, Antitumor Activity Evaluation, and Molecular Dynamics Simulation of Some 2-aminopyrazine Derivatives - PubMed. (n.d.). Retrieved January 7, 2026, from [Link]

-

Design, synthesis, and high-throughput in vitro anti-cancer evaluation of novel 4-aminopyrazolo[3,4-d]pyrimidine derivatives. (n.d.). Retrieved January 7, 2026, from [Link]

-

Synthesis, Structure-activity Relationship and In Vitro Evaluation of Coelenterazine and Coelenteramine Derivatives as Inhibitors of Lipid Peroxidation - ResearchGate. (2025, August 6). Retrieved January 7, 2026, from [Link]

-

(PDF) Anticancer and Anti-Inflammatory Activities of Some New Pyrazolo[3,4-b]pyrazines. (2025, October 16). Retrieved January 7, 2026, from [Link]

-

Advancements in Pyrazine Derivatives as Anticancer Agents: A Comprehensive Review (2010-2024). (n.d.). Retrieved January 7, 2026, from [Link]

-

Synthesis and antimicrobial activity of pyrazine carboxamide derivatives - JOCPR. (n.d.). Retrieved January 7, 2026, from [Link]

-

Development of STING inhibitors with indole and pyrazine derivatives linked through amide bond as potent anti-inflammatory agents | Scilit. (2026, January 1). Retrieved January 7, 2026, from [Link]

-

Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - Taylor & Francis. (n.d.). Retrieved January 7, 2026, from [Link]

-

Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC - PubMed Central. (n.d.). Retrieved January 7, 2026, from [Link]

-

Synthesis and pharmacological evaluation of pyrazine N-acylhydrazone derivatives designed as novel analgesic and anti-inflammatory drug candidates - PubMed. (n.d.). Retrieved January 7, 2026, from [Link]

-

Anticancer and Anti-Inflammatory Activities of Some New Pyrazolo[3,4-b]pyrazines - NIH. (2018, October 16). Retrieved January 7, 2026, from [Link]

-

Research developments in the syntheses, anti- inflammatory activities and structure-activity relationships of pyrimidines - ResearchGate. (2021, February 3). Retrieved January 7, 2026, from [Link]

-

Punicalagin Regulates Signaling Pathways in Inflammation-Associated Chronic Diseases. (n.d.). Retrieved January 7, 2026, from [Link]

-

DEVELOPMENT OF PYRAZINE-CONTAINING HYBRIDS WITH ANTI-INFLAMMATORY POTENTIAL | International Educational Applied Scientific Research Journal. (2025, January 5). Retrieved January 7, 2026, from [Link]

-

Design, Synthesis, Antimicrobial Activity and Molecular Docking of New 1,2,4-Triazepine, 1,3,4,6-Oxatriazepine and Pyridazino[1,2-a] Pyrimidine Derivatives - MDPI. (n.d.). Retrieved January 7, 2026, from [Link]

-

IN VITRO NITRIC OXIDE SCAVENGING AND ANTI INFLAMMATORY ACTIVITIES OF DIFFERENT SOLVENT EXTRACTS OF VARIOUS PARTS OF Musa paradis. (n.d.). Retrieved January 7, 2026, from [Link]

-

Identification of pyrazine-based TrkA inhibitors: design, synthesis, evaluation, and computational modeling studies - PMC - NIH. (2014, August 11). Retrieved January 7, 2026, from [Link]

Sources

- 1. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. broadpharm.com [broadpharm.com]

- 5. Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. jocpr.com [jocpr.com]

- 7. Anticancer and Anti-Inflammatory Activities of Some New Pyrazolo[3,4-b]pyrazines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Advancements in Pyrazine Derivatives as Anticancer Agents: A Comprehensive Review (2010-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Anti-Cancer Agents in Medicinal Chemistry [stomuniver.ru]

- 11. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Design, Synthesis, Antitumor Activity Evaluation, and Molecular Dynamics Simulation of Some 2-aminopyrazine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. tandfonline.com [tandfonline.com]

- 14. QSAR Studies and Structure Property/Activity Relationships Applied in Pyrazine Derivatives as Antiproliferative Agents Against the BGC823 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]

- 16. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Structure activity relationship studies of imidazo[1,2-a]pyrazine derivatives against cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. hereditybio.in [hereditybio.in]

- 19. chemistnotes.com [chemistnotes.com]

- 20. Design, synthesis, and high-throughput in vitro anti-cancer evaluation of novel 4-aminopyrazolo[3,4-d]pyrimidine derivatives: potential anti-cancer candidates against UO-31 renal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 21. clyte.tech [clyte.tech]

- 22. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 23. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 24. pdf.benchchem.com [pdf.benchchem.com]

- 25. rjpbcs.com [rjpbcs.com]

- 26. researchgate.net [researchgate.net]

- 27. Structure–activity relationship studies of [1,2,5]oxadiazolo[3,4-b] pyrazine-containing polymyxin-selective resistance-modifying agents - PMC [pmc.ncbi.nlm.nih.gov]

- 28. botanyjournals.com [botanyjournals.com]

- 29. pdf.benchchem.com [pdf.benchchem.com]

- 30. researchgate.net [researchgate.net]

- 31. mdpi.com [mdpi.com]

- 32. Synthesis and pharmacological evaluation of pyrazine N-acylhydrazone derivatives designed as novel analgesic and anti-inflammatory drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 33. ieasrj.com [ieasrj.com]

- 34. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 35. mdpi.com [mdpi.com]

- 36. scilit.com [scilit.com]

- 37. mdpi.com [mdpi.com]

- 38. researchgate.net [researchgate.net]

The Ascendant Scaffold: A Technical Guide to Substituted Pyrazin-2-amines in Modern Drug Discovery

For Immediate Release

A comprehensive whitepaper for researchers, scientists, and drug development professionals delving into the synthesis, biological activity, and structure-activity relationships of substituted pyrazin-2-amines. This guide provides an in-depth analysis of this critical scaffold in medicinal chemistry.

Introduction: The Pyrazin-2-amine Core - A Privileged Scaffold in Medicinal Chemistry

The pyrazine ring, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4, is a cornerstone in the design of bioactive molecules. Its unique electronic properties and ability to participate in hydrogen bonding and other non-covalent interactions have made it a "privileged scaffold" in medicinal chemistry. Among its derivatives, substituted pyrazin-2-amines have emerged as a particularly fruitful area of research, leading to the development of a diverse array of therapeutic agents.[1][2] The presence of the amino group at the 2-position provides a critical anchor for interaction with biological targets and a versatile handle for synthetic modification, allowing for the fine-tuning of pharmacological properties. This guide will explore the multifaceted world of substituted pyrazin-2-amines, from their synthesis to their diverse biological activities and the intricate structure-activity relationships that govern their function.

Part 1: Synthetic Strategies for the Elaboration of the Pyrazin-2-amine Scaffold

The generation of diverse libraries of substituted pyrazin-2-amines is crucial for exploring their full therapeutic potential. Several synthetic strategies have been developed to achieve this, primarily focusing on the introduction of substituents at various positions of the pyrazine ring and modification of the exocyclic amino group.

Nucleophilic Aromatic Substitution (SNAr) on Halogenated Pyrazines

A common and effective method for the synthesis of substituted pyrazin-2-amines involves the nucleophilic aromatic substitution (SNAr) reaction on a chloropyrazine precursor. The electron-withdrawing nature of the pyrazine nitrogens facilitates the displacement of a halide, typically chlorine, by an amine nucleophile.[3]

Experimental Protocol: General Procedure for SNAr Amination of 2-Chloropyrazine

-

Reaction Setup: To a solution of 2-chloropyrazine (1.0 eq.) in a suitable solvent (e.g., dimethylformamide, N-methyl-2-pyrrolidone, or dioxane) is added the desired primary or secondary amine (1.1-2.0 eq.) and a base (e.g., K2CO3, Cs2CO3, or DIPEA) (2.0-3.0 eq.).

-

Reaction Conditions: The reaction mixture is heated to a temperature ranging from 80 °C to 150 °C, depending on the reactivity of the amine and the chloropyrazine substrate. The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, the reaction is cooled to room temperature and diluted with water. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate, dichloromethane). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired substituted pyrazin-2-amine.

Causality Behind Experimental Choices: The choice of solvent is critical; polar aprotic solvents like DMF or NMP are often used to enhance the nucleophilicity of the amine. The base is necessary to neutralize the HCl generated during the reaction and to deprotonate the amine, increasing its reactivity. The reaction temperature is optimized to balance reaction rate and potential side reactions.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, provide a powerful and versatile alternative for the synthesis of substituted pyrazin-2-amines, especially for less reactive amines or when milder reaction conditions are required.[3]

Experimental Protocol: Buchwald-Hartwig Amination of a Halogenated Pyrazine

-

Reagent Preparation: In a glovebox or under an inert atmosphere (e.g., argon or nitrogen), a reaction vessel is charged with the halogenated pyrazine (1.0 eq.), the amine (1.2 eq.), a palladium catalyst (e.g., Pd2(dba)3 or a pre-catalyst like XPhos Pd G3) (1-5 mol%), a phosphine ligand (e.g., XPhos, SPhos, or BINAP) (2-10 mol%), and a base (e.g., NaOt-Bu, K3PO4, or Cs2CO3) (1.5-2.5 eq.).

-

Reaction Execution: A degassed solvent (e.g., toluene, dioxane, or THF) is added, and the reaction mixture is heated to the desired temperature (typically 80-120 °C). The reaction is monitored by TLC or LC-MS.

-

Product Isolation: After completion, the reaction is cooled, diluted with an organic solvent, and filtered through a pad of Celite to remove the palladium catalyst. The filtrate is concentrated, and the residue is purified by column chromatography.

Trustworthiness of the Protocol: The use of an inert atmosphere is crucial to prevent the oxidation and deactivation of the palladium catalyst and phosphine ligand. The choice of ligand is often critical for the success of the reaction and is typically screened to find the optimal conditions for a given substrate pair.

Synthesis of Pyrazine-2-carboxamides

A significant subclass of substituted pyrazin-2-amines are the pyrazine-2-carboxamides. These are typically synthesized by the condensation of a pyrazine-2-carboxylic acid derivative with an amine.[4][5]

Experimental Protocol: Synthesis of a Substituted Pyrazine-2-carboxamide

-

Acid Chloride Formation: A solution of the substituted pyrazine-2-carboxylic acid (1.0 eq.) in a suitable solvent (e.g., dichloromethane or toluene) is treated with a chlorinating agent (e.g., thionyl chloride or oxalyl chloride) (1.1-1.5 eq.) and a catalytic amount of DMF. The reaction is stirred at room temperature or heated gently until the evolution of gas ceases. The solvent and excess chlorinating agent are removed under reduced pressure to yield the crude pyrazine-2-carbonyl chloride.

-

Amide Coupling: The crude acid chloride is dissolved in an anhydrous aprotic solvent (e.g., dichloromethane or THF) and cooled in an ice bath. A solution of the desired amine (1.0-1.2 eq.) and a base (e.g., triethylamine or pyridine) (1.5-2.0 eq.) in the same solvent is added dropwise. The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC).

-

Purification: The reaction mixture is washed sequentially with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine. The organic layer is dried, filtered, and concentrated. The resulting solid is purified by recrystallization or column chromatography.

Expertise & Experience: The intermediate acid chloride is often moisture-sensitive and is typically used immediately in the next step without extensive purification. The use of a non-nucleophilic base like triethylamine is important to scavenge the HCl produced during the acylation without competing with the desired amine nucleophile.

Diagram: General Synthetic Pathways to Substituted Pyrazin-2-amines

Caption: Key synthetic routes to substituted pyrazin-2-amines.

Part 2: A Spectrum of Biological Activities

Substituted pyrazin-2-amines have demonstrated a remarkable breadth of biological activities, underscoring their importance in drug discovery. The following sections highlight some of the key therapeutic areas where these compounds have shown significant promise.

Kinase Inhibition

Protein kinases are a large family of enzymes that play critical roles in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.[6] Substituted pyrazin-2-amines have emerged as a prominent class of kinase inhibitors.[1][7] They often act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase and preventing the phosphorylation of downstream substrates.[1]

Table 1: Examples of Substituted Pyrazin-2-amines as Kinase Inhibitors

| Compound Class | Target Kinase(s) | Key Structural Features | Representative Activity | Reference |

| 2,6-Disubstituted Pyrazines | CSNK2A, PIM3 | 4'-Carboxyphenyl at C2, 6-isopropylaminoindazole at C6 | CSNK2A IC50 = 9 nM | [8] |

| 2-Aminopyrazines | RET Kinase | Phenyl at C5, tetrazole at C3 | Potent RET inhibition | [1] |

| Pyrazine-2-carboxamides | HPK1 | Varies | HPK1 inhibition for cancer treatment | [1] |

Antiviral Activity

The pyrazine scaffold is present in several antiviral drugs, and research continues to uncover new substituted pyrazin-2-amines with potent antiviral properties. These compounds can target various stages of the viral life cycle, from entry and replication to assembly and release.

Recently, derivatives of pyrazine-2-carboxylic acid with amino acid esters have been investigated for their antiviral activity against influenza A/H1N1 and SARS-CoV-2.[9] Furthermore, pyrazine-based conjugates have shown promising activity against SARS-CoV-2.[10] Some imidazo[1,2-a]pyrazines have also been reported as antiviral agents against the influenza A virus and human coronavirus.[11]

Antimycobacterial and Antifungal Activities

Pyrazinamide, a cornerstone of tuberculosis treatment, is a simple pyrazine-2-carboxamide.[4] This has spurred the development of numerous substituted pyrazine-2-carboxamides with the aim of overcoming drug resistance and improving efficacy. The antimycobacterial activity is often linked to the conversion of the prodrug to pyrazinoic acid under acidic conditions.[4]

Studies have shown that lipophilicity plays a significant role in the antimycobacterial and antifungal activity of these compounds. For instance, a 3,5-bis-trifluoromethylphenyl amide of 5-tert-butyl-6-chloropyrazine-2-carboxylic acid exhibited high antituberculotic activity, which correlated with its high lipophilicity.[4][5]

Table 2: Antimycobacterial and Antifungal Activity of Selected Pyrazine-2-carboxamides

| Compound | Target Organism | Activity | Reference |

| 5-tert-Butyl-6-chloro-N-(3-trifluoromethylphenyl)pyrazine-2-carboxamide | Mycobacterium tuberculosis H37Rv | MIC = 3.13 µg/mL | [5] |

| N-(3-Trifluoromethylphenyl)pyrazine-2-carboxamide | Trichophyton mentagrophytes | MIC = 62.5 µmol/mL | [5] |

| 3,5-Bromo-4-hydroxyphenyl derivatives of substituted pyrazinecarboxylic acid | Mycobacterium tuberculosis H37Rv | 54-72% inhibition | [5] |

Neuroprotective Effects

Emerging research suggests that certain substituted pyrazin-2-amines may possess neuroprotective properties, offering potential therapeutic avenues for neurodegenerative diseases.[12][13] The mechanisms underlying these effects are still under investigation but may involve the modulation of signaling pathways implicated in neuronal survival and inflammation. While direct evidence for pyrazin-2-amines is still growing, related heterocyclic compounds have shown promise in this area.[14]

Part 3: Structure-Activity Relationships (SAR)

The biological activity of substituted pyrazin-2-amines is exquisitely sensitive to the nature and position of the substituents on the pyrazine ring and the amino group. Understanding these structure-activity relationships (SAR) is paramount for the rational design of more potent and selective drug candidates.

Impact of Substituents on the Pyrazine Ring

-

Position 3 and 5: Substitutions at these positions can significantly influence kinase selectivity and potency. For example, in a series of RET kinase inhibitors, a tetrazole at position 3 and a phenyl group at position 5 were found to be crucial for activity.[1]

-

Position 6: The substituent at the 6-position often plays a key role in modulating interactions within the ATP-binding pocket of kinases. In a series of CSNK2A inhibitors, a 6-isopropylaminoindazole moiety was found to be optimal.[8]

Role of the Exocyclic Amino Group and its Substituents

The exocyclic amino group at the C2 position is a critical hydrogen bond donor and can be further functionalized to introduce a wide range of substituents.

-